2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable thioamide with an α-haloketone to form the thiazole ring. The pyridine ring can then be introduced via a cross-coupling reaction such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts for the key coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methyl-3-pyridyl)acetic acid: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
2-(3-Pyridyl)thiazole: Lacks the acetic acid moiety, which can affect its solubility and reactivity.
Uniqueness
The presence of both the pyridine and thiazole rings in 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid makes it a unique scaffold for the development of new compounds with diverse biological and chemical properties .
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-3-8(5-12-7)11-13-9(6-16-11)4-10(14)15/h2-3,5-6H,4H2,1H3,(H,14,15) |
InChI Key |
LFKZSXXYGVETRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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